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Compound of Interest

Compound Name: o-Bromophenyl acetate

Cat. No.: B118267 Get Quote

Introduction
o-Bromophenyl acetate, also known by its IUPAC name (2-bromophenyl) acetate, is an

aromatic ester of significant interest to researchers and synthetic chemists.[1] As a bifunctional

molecule, it incorporates a reactive aryl bromide moiety and an ester functional group, making

it a versatile building block in organic synthesis. The strategic placement of the bromine atom

ortho to the acetate group introduces unique steric and electronic properties that can be

exploited in a variety of chemical transformations. This guide provides a comprehensive

overview of the core chemical properties, synthesis, and key reactions of o-bromophenyl
acetate, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its effective use in the laboratory.

Chemical and Physical Data
o-Bromophenyl acetate is a derivative of phenol and acetic acid. While specific experimental

data for the melting and boiling points of the ortho-isomer are not widely published, data from

its structural isomers and related compounds provide valuable context. The key identifiers and

computed properties are summarized below.
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Property Value Source

IUPAC Name (2-bromophenyl) acetate [1]

CAS Number 1829-37-4 [1]

Molecular Formula C₈H₇BrO₂ [1]

Molecular Weight 215.04 g/mol [1]

InChIKey
BEHBHYYPTOHUHX-

UHFFFAOYSA-N
[1]

SMILES CC(=O)OC1=CC=CC=C1Br [1]

Appearance
Inferred to be a liquid or low-

melting solid
-

Spectroscopic Signature
The structural features of o-bromophenyl acetate give rise to a distinct spectroscopic

fingerprint, which is crucial for reaction monitoring and quality control.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule

exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would appear as

a doublet of equal intensity at m/z 215 and 213, corresponding to the natural abundance of

the ⁸¹Br and ⁷⁹Br isotopes. Key fragments observed in GC-MS analysis include ions at m/z

172/174 and m/z 43.[1] The former corresponds to the loss of a ketene molecule (CH₂=C=O)

to form the 2-bromophenol radical cation, while the latter represents the highly stable acetyl

cation [CH₃CO]⁺.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions characteristic of its

functional groups. A strong, sharp absorption band is expected between 1760-1770 cm⁻¹,

indicative of the C=O stretch of the phenyl ester. Additional key peaks include C-O stretching

vibrations between 1200-1250 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹

region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show two distinct regions. A singlet integrating

to 3 protons would appear in the upfield region, typically around δ 2.3 ppm, corresponding

to the methyl protons of the acetate group. The aromatic region (δ 7.0-7.7 ppm) would

display a complex multiplet pattern for the four protons on the substituted benzene ring, a

result of their distinct chemical environments and spin-spin coupling.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The

carbonyl carbon of the ester is expected to resonate significantly downfield, around δ 168-

170 ppm.[2] The methyl carbon will appear far upfield at approximately δ 21 ppm.[2] The

six aromatic carbons would appear between δ 115-150 ppm, with the carbon atom bonded

to the bromine (C-Br) and the carbon bonded to the oxygen (C-O) being identifiable based

on their characteristic shifts and the influence of the substituents.

Synthesis of o-Bromophenyl Acetate
The most direct and common method for preparing o-bromophenyl acetate is the

esterification of 2-bromophenol with a suitable acetylating agent, such as acetic anhydride or

acetyl chloride. This reaction is typically catalyzed by a base or a Lewis acid.

Causality in Experimental Design
The choice of an acid scavenger or catalyst is critical for driving the reaction to completion. A

tertiary amine base like pyridine or triethylamine is often employed. It serves a dual purpose:

first, to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide ion, and

second, to neutralize the HCl byproduct generated when using acetyl chloride, thereby

preventing side reactions and pushing the equilibrium towards the product. Acetic anhydride is

a less reactive but often safer alternative that generates acetic acid as a byproduct, which can

be removed during workup.

Experimental Protocol: Acetylation of 2-Bromophenol
This protocol is an illustrative procedure based on standard organic chemistry methodology for

phenyl ester synthesis.

Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir

bar and a reflux condenser, add 2-bromophenol (10.0 g, 57.8 mmol) and pyridine (50 mL).
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Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (6.5

mL, 69.4 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes. The

addition is exothermic and should be controlled to maintain the temperature below 10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress

can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no

longer visible.

Workup and Quenching: Carefully pour the reaction mixture into 150 mL of ice-cold 2M

HCl(aq). This step protonates the pyridine, rendering it water-soluble, and quenches any

remaining acetic anhydride.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with 2M HCl (2 x 50 mL),

saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with

brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude o-bromophenyl acetate.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel if necessary.
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Caption: General workflow for the synthesis of o-bromophenyl acetate.
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Chemical Reactivity and Synthetic Utility
o-Bromophenyl acetate is a valuable intermediate due to its two distinct reactive sites, which

can be addressed selectively.

Ester Hydrolysis (Saponification)
The ester linkage can be readily cleaved under basic conditions (saponification) to regenerate

2-bromophenol. This reaction is effectively irreversible due to the deprotonation of the resulting

phenol under the basic conditions. This property makes the acetate group a useful protecting

group for phenols.

The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the

electrophilic carbonyl carbon. This is followed by the elimination of the 2-bromophenoxide

leaving group, which is then protonated during acidic workup.

Caption: Mechanism of base-catalyzed hydrolysis of o-bromophenyl acetate.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as

an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern

organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl

bromide and an organoboron compound, is particularly powerful.[3] The reaction proceeds

through a well-established catalytic cycle involving a palladium(0) species.

General Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel, add o-bromophenyl acetate, an arylboronic acid (1.1-1.5 equivalents),

a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable base (e.g., K₂CO₃,

Cs₂CO₃).

Add a solvent system, often a mixture of an organic solvent (like toluene or dioxane) and

water.
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Heat the mixture, typically between 80-110 °C, under an inert atmosphere (e.g., nitrogen or

argon) until the starting material is consumed.

After cooling, perform an aqueous workup, extract the product with an organic solvent, and

purify by chromatography.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling
As a brominated organic compound and an ester, o-bromophenyl acetate requires careful

handling. While a specific Safety Data Sheet (SDS) is not readily available, data from the

isomeric 4-bromophenyl acetate and related compounds suggest the following precautions.[4]

[5][6]

Hazards: May cause skin and serious eye irritation.[6] Some related compounds may cause

an allergic skin reaction.[4] It is also expected to be toxic to aquatic life.[4]

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid

breathing vapors.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow it to enter the environment.

Conclusion
o-Bromophenyl acetate is a synthetically useful building block whose value lies in its dual

reactivity. The ester group can function as a protected phenol, while the ortho-positioned

bromine atom provides a reliable site for introducing molecular complexity via modern cross-

coupling chemistry. Its predictable spectroscopic properties facilitate straightforward

characterization. By understanding its synthesis and reactivity profile, researchers can

confidently employ o-bromophenyl acetate as a key intermediate in the development of novel

pharmaceuticals, agrochemicals, and materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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